1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a naphthalene moiety linked to a thiophene-based structure through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is:
Formation of the Naphthalen-1-ylmethyl Intermediate: This can be achieved by reacting naphthalene with a suitable alkylating agent under Friedel-Crafts alkylation conditions.
Synthesis of the Thiophene Intermediate: The thiophene moiety can be synthesized through a series of reactions starting from thiophene, involving functional group transformations to introduce the carbonyl group.
Coupling Reaction: The final step involves the coupling of the naphthalene and thiophene intermediates through a urea linkage, typically using a reagent like phosgene or a suitable isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage and aromatic moieties allow for specific binding interactions with biological macromolecules, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of the thiophene moiety.
1-(Naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of the thiophene moiety.
Uniqueness: 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c25-21(19-9-4-12-27-19)20-11-10-17(28-20)14-24-22(26)23-13-16-7-3-6-15-5-1-2-8-18(15)16/h1-12H,13-14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSNRWVNQIKGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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